molecular formula C21H14N4O B2403985 (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide CAS No. 454651-65-1

(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide

Cat. No. B2403985
CAS RN: 454651-65-1
M. Wt: 338.37
InChI Key: LSOPAXYCSBMUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide, also known as IQ-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide binds to the protein Dishevelled, which is involved in the activation of the Wnt/β-catenin signaling pathway. This binding prevents the activation of the pathway, leading to the inhibition of cellular processes that are regulated by this pathway.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Furthermore, this compound has been shown to improve bone density in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. In addition, this compound has been shown to have high selectivity for the Wnt/β-catenin signaling pathway, which reduces the likelihood of off-target effects. However, one limitation of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide is that it has poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide. One potential direction is the investigation of this compound as a therapeutic agent for various cancers. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been shown to have potential therapeutic applications for osteoporosis and Alzheimer's disease, which could be further explored. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves a multistep process that has been described in detail in scientific literature. The starting materials for the synthesis include 3-indolylacetonitrile and 2-chloro-3-quinolinecarboxaldehyde. The reaction involves the use of various reagents, including sodium methoxide, acetic acid, and triethylamine. The final product is obtained through a purification process that involves column chromatography.

Scientific Research Applications

(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been investigated as a potential therapeutic agent for these diseases.

properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O/c22-12-14(11-15-13-24-18-7-2-1-5-16(15)18)21(26)25-20-9-3-8-19-17(20)6-4-10-23-19/h1-11,13,24H,(H,25,26)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOPAXYCSBMUFR-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.